
4,6-O-(1R)-Ethylidene-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-O-(1R)-Ethylidene-D-glucose is a derivative of D-glucose, a simple sugar and an important carbohydrate in biology. This compound is characterized by the presence of an ethylidene group at the 4 and 6 positions of the glucose molecule. It is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-(1R)-Ethylidene-D-glucose typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucose. One common method is the use of ethylboranediyl protection, where D-glucose reacts with ethylboranediyl reagents to form the protected intermediate. Subsequent acylation and deprotection steps yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of carbohydrate chemistry and protection-deprotection strategies are likely employed on a larger scale to produce this compound efficiently.
化学反応の分析
Types of Reactions
4,6-O-(1R)-Ethylidene-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucose molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4,6-O-(1R)-Ethylidene-D-glucose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 4,6-O-(1R)-Ethylidene-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. The ethylidene group at the 4 and 6 positions can influence the compound’s binding affinity and specificity for these enzymes .
類似化合物との比較
Similar Compounds
Methyl 4,6-O-(1R)-1-carboxyethylidene-beta-D-galactopyranoside: Similar in structure but with a carboxyethylidene group instead of an ethylidene group.
4,6-O-(1R)-1-carboxyethylidene-alpha-D-galactose: Another similar compound with a carboxyethylidene group.
Uniqueness
4,6-O-(1R)-Ethylidene-D-glucose is unique due to its specific ethylidene modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C8H14O6 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxy-3-[(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxan-4-yl]propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3/t4-,5+,6-,7-,8-/m1/s1 |
InChIキー |
CYJNDOQNVXFIJC-OZRXBMAMSA-N |
異性体SMILES |
C[C@@H]1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
正規SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


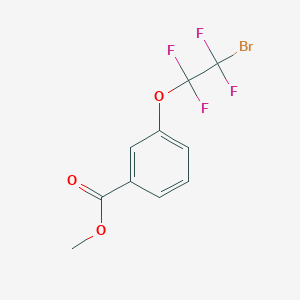
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
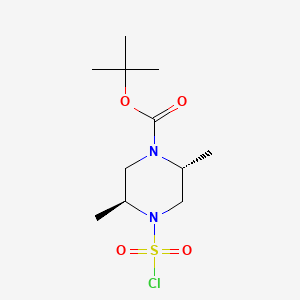
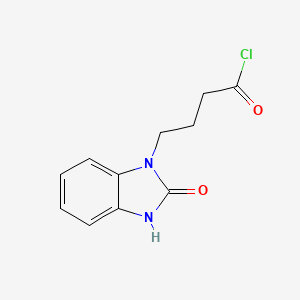
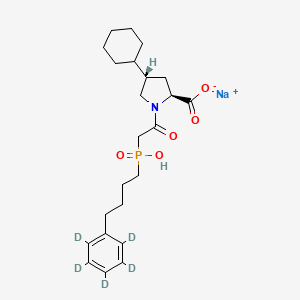
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
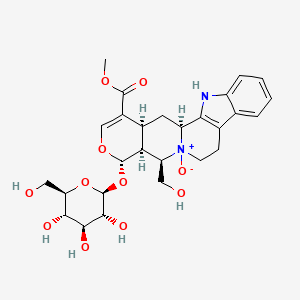



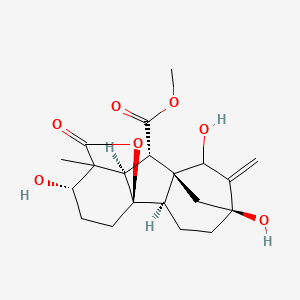
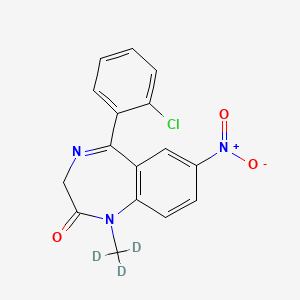
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
